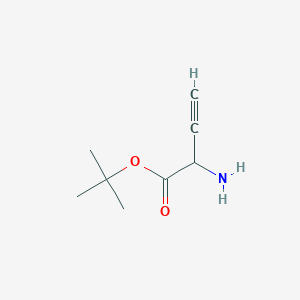

Tert-butyl 2-aminobut-3-ynoate

Description

Significance of Non-Proteinogenic Amino Acids in Advanced Synthetic Strategies

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code of organisms for protein synthesis. nih.gov Despite this, over 140 NPAAs are found in nature, and thousands more have been synthesized in the laboratory. nih.gov These compounds are of immense significance in advanced synthetic strategies for several reasons.

In the realm of peptide-based drug discovery, the incorporation of NPAAs can fundamentally alter the properties of peptide drug candidates. peptide.comnih.gov While peptides composed solely of natural amino acids often suffer from poor stability in biological systems, the introduction of NPAAs can enhance their stability, potency, permeability, and bioavailability. peptide.comnih.gov This has led to the development of more robust and effective peptide therapeutics. peptide.comnih.gov

Beyond medicinal chemistry, NPAAs serve as crucial intermediates in various biosynthetic pathways and can have distinct physiological roles, acting as neurotransmitters or toxins. nih.govrsc.org They are also employed in the study of protein structure and function. The structural diversity offered by NPAAs provides a powerful toolkit for chemists to design and construct novel molecular architectures with tailored properties.

Table 1: Selected Applications of Non-Proteinogenic Amino Acids

| Application Area | Significance of NPAA Incorporation |

| Peptide Therapeutics | Improved stability, potency, permeability, and bioavailability of drug candidates. peptide.comnih.gov |

| Biosynthesis | Serve as key intermediates in the natural production of various compounds. nih.gov |

| Neuroscience | Some NPAAs function as neurotransmitters (e.g., GABA). rsc.org |

| Chemical Biology | Used as probes to study protein structure and function. |

Contextualization of Tert-butyl 2-aminobut-3-ynoate within Functionalized α-Amino Acid Precursors

This compound is a prime example of a functionalized α-amino acid precursor. Its structure is characterized by three key components: an α-amino acid core, a terminal alkyne group, and a tert-butyl ester. Each of these imparts specific functionalities that are highly valued in organic synthesis.

The α-amino acid scaffold provides a chiral center and the fundamental building block of peptides. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. This group is stable under many reaction conditions but can be selectively removed, often under acidic conditions, which is a crucial feature in multi-step syntheses. orgsyn.org

The most defining feature of this molecule is the terminal alkyne. This functional group is exceptionally versatile. It is a key participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and specific formation of stable triazole rings. peptide.com This reaction is widely used to link peptides to other molecules, such as dyes, radioactive tracers, or to create cyclic peptides. peptide.com The alkyne can also participate in a variety of other transformations, including Sonogashira cross-coupling reactions, making it a valuable handle for molecular elaboration. nih.gov

Historical Evolution of Research on α-Aminoalkynoate Scaffolds

The journey to the synthesis and application of α-aminoalkynoate scaffolds is built upon the foundational work of α-amino acid synthesis. Early methods, such as the Strecker and Gabriel syntheses, provided general routes to α-amino acids. youtube.com The Strecker synthesis, for instance, involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis to yield an α-amino acid. youtube.com

The development of methods to introduce the alkyne functionality into amino acid scaffolds marked a significant advancement. Initially, such compounds were discovered in nature, with some bacteria and fungi found to produce amino acids containing alkyne groups. Biosynthetic studies have revealed enzymatic pathways for the formation of these terminal alkynes. springernature.com

In the laboratory, synthetic chemists have devised various strategies to prepare α-aminoalkynoates. These methods often involve the modification of existing amino acid derivatives or the construction of the amino acid from smaller, alkynyl-containing fragments. A notable area of evolution has been the development of fluorescent α-amino acids. For example, new classes of fluorescent α-amino acids have been designed to mimic tryptophan, incorporating an alkynyl spacer to extend conjugation and enhance their photophysical properties. nih.gov These advancements have been propelled by the need for more sophisticated molecular probes in chemical biology and medicinal chemistry. nih.gov

Overview of Research Trajectories for this compound

While extensive research specifically on this compound is not widely documented in publicly available literature, its structural motifs point to several promising research directions. Based on the known applications of the broader class of alkynyl α-amino acids, the following trajectories are of significant interest:

Development of Novel Peptide-Based Therapeutics: The ability of the alkyne group to participate in click chemistry makes this compound an attractive building block for creating modified peptides. Research is likely to focus on incorporating it into peptide sequences to enhance their therapeutic properties, such as stability against enzymatic degradation and improved target binding. The tert-butyl ester allows for its use in solid-phase peptide synthesis.

Synthesis of Heterocyclic Compounds: The alkyne functionality is a versatile precursor for the synthesis of a wide range of heterocyclic structures. Future research could explore the use of this compound in cycloaddition reactions and other cyclization strategies to generate novel, biologically active heterocyclic compounds.

Bioconjugation and Chemical Biology Probes: The alkyne serves as an excellent handle for bioconjugation. Researchers are likely to explore the use of this compound to attach peptides to other biomolecules, surfaces, or nanoparticles. Furthermore, its structure is amenable to the development of new fluorescent probes for imaging and studying biological processes.

In essence, while this compound may currently be a specialized reagent, its inherent chemical functionalities position it as a valuable tool for future innovations in organic synthesis, medicinal chemistry, and chemical biology.

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

tert-butyl 2-aminobut-3-ynoate |

InChI |

InChI=1S/C8H13NO2/c1-5-6(9)7(10)11-8(2,3)4/h1,6H,9H2,2-4H3 |

InChI Key |

PSVPJBGKQQSPAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#C)N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Aminobut 3 Ynoate and Its Key Analogs

Direct Synthesis Approaches to the α-Aminoalkynoate Core

The construction of the α-aminoalkynoate framework is a key challenge, addressable through two primary retrosynthetic disconnections: forming the C-N bond via amination or the C-C bond via alkynylation.

Amination Protocols for But-3-ynoate (B1264759) Scaffolds

Directly introducing an amino group at the α-position (C2) of a but-3-ynoate scaffold is a challenging transformation. One potential, though indirect, route involves the conjugate addition of an amine to an activated alkyne. Ynoates, which are α,β-alkynoic esters, are known to undergo conjugate addition reactions with nucleophiles. acs.org

Typically, the conjugate addition of an amine to an ynoate results in the formation of a β-enamine, where the amine adds to the C3 position. For weak bases like amines, this 1,4-addition is often under thermodynamic control and is favored because it retains the stable carbonyl group. youtube.comlibretexts.org To achieve the desired α-amination, a different strategy would be required, potentially involving an electrophilic amination of a pre-formed enolate of the corresponding but-2-enoate ester. More advanced methods involve the copper-catalyzed electrophilic amination of ester enolates using reagents like O-acylhydroxylamines, which can selectively form α-amino esters. researchgate.netorganic-chemistry.org

Another approach could be the amination of a suitable precursor, such as tert-butyl 2-halobut-3-ynoate. However, the stability and synthesis of such precursors present their own challenges.

Alkynylation Strategies Utilizing Glycine (B1666218) Derivatives

A more established and versatile route to α-aminoalkynoates involves the alkynylation of a glycine equivalent. The O'Donnell amino acid synthesis provides a powerful framework for this transformation. organic-chemistry.orgiu.edu This method utilizes a Schiff base of a glycine alkyl ester, most commonly the benzophenone (B1666685) imine of tert-butyl glycinate.

The key advantages of this method are:

The acidity of the α-proton is enhanced by the imine, facilitating deprotonation.

The bulky benzophenone group helps prevent dialkylation, as the monoalkylated product is significantly less acidic. organic-chemistry.orgresearchgate.net

The reaction can be performed under phase-transfer catalysis (PTC) conditions, avoiding the need for cryogenic temperatures and strong, anhydrous bases like LDA. organic-chemistry.org

In this strategy, the Schiff base is treated with a base and an electrophile. To synthesize tert-butyl 2-aminobut-3-ynoate, a suitable propargylating agent such as propargyl bromide would be used as the electrophile. The use of a tert-butyl ester is advantageous as it is less prone to saponification under the basic PTC conditions compared to ethyl or methyl esters. organic-chemistry.org After the alkylation step, the imine is hydrolyzed under mild acidic conditions to reveal the free amine, yielding the target α-aminoalkynoate.

Protecting Group Chemistry in the Synthesis of this compound

The strategic use of protecting groups is fundamental to the successful synthesis and subsequent application of this compound, ensuring the stability of the amine and carboxyl functionalities.

N-tert-Butoxycarbonyl (Boc) Protection of the Amine Functionality

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. nih.govorganic-chemistry.org The protection of the α-amino group of this compound is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.orgresearchgate.net

This reaction can be carried out under various conditions, often providing high yields. A key benefit of the Boc group is its resistance to basic hydrolysis, nucleophiles, and catalytic hydrogenolysis. nih.gov This stability makes it compatible with many subsequent synthetic transformations.

| Reagent | Catalyst/Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| (Boc)₂O | Et₃N, DMAP | CH₂Cl₂ or THF | Standard, highly efficient conditions. | rsc.org |

| (Boc)₂O | NaOH or NaHCO₃ | Dioxane/Water or THF/Water | Aqueous conditions, suitable for many substrates. | organic-chemistry.org |

| (Boc)₂O | None (Catalyst-free) | Water/Acetone | Eco-friendly ("green") conditions, often with short reaction times and high yields. | nih.govresearchgate.net |

| (Boc)₂O | Iodine (catalytic) | Solvent-free | Mild, solvent-free conditions at ambient temperature. | organic-chemistry.org |

Orthogonal Protection Schemes for Multifunctional Analogs

When synthesizing more complex analogs of this compound that contain additional functional groups, an orthogonal protection strategy is essential. nih.govresearchgate.net Orthogonality means that two or more protecting groups can be removed selectively under different reaction conditions, without affecting the others. iris-biotech.de

The most common orthogonal pairing in peptide and amino acid chemistry is the combination of the acid-labile Boc group and the base-labile fluorenylmethoxycarbonyl (Fmoc) group. researchgate.netiris-biotech.de For instance, if an analog of the target compound were to be synthesized with a side chain containing a second amine or a hydroxyl group, that group could be protected with Fmoc. This would allow for the selective deprotection of the Fmoc group using a base like piperidine, while the N-terminal Boc group and the tert-butyl ester remain intact. iris-biotech.debiosynth.com This strategy is critical for the stepwise construction of complex molecules, such as peptides containing non-standard amino acids. peptide.com

| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Acid (e.g., TFA, HCl) | Fmoc, Cbz, Alloc | researchgate.netbiosynth.com |

| Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Boc, Trt, tBu esters | iris-biotech.debiosynth.com |

Esterification Strategies for the Carboxylate Moiety

The formation of the tert-butyl ester is a critical step in the synthesis. The bulky tert-butyl group provides steric hindrance that protects the carboxylate from many nucleophilic attacks and can be cleaved under acidic conditions, often concurrently with a Boc group using reagents like trifluoroacetic acid (TFA). organic-chemistry.org

Several methods exist for the preparation of tert-butyl esters of amino acids:

Acid-catalyzed reaction with isobutylene (B52900): This is a traditional method where the N-protected amino acid is reacted with excess isobutylene in an organic solvent like dioxane, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid (PTSA). google.com

Esterification with tert-butanol: The N-protected amino acid can be esterified directly using tert-butanol. This reaction often requires an activating agent or a catalyst. One reported method describes the use of boron trifluoride diethyl etherate with magnesium sulfate. nih.gov

Reaction with bis(trifluoromethanesulfonyl)imide (Tf₂NH): A modern and efficient method involves treating the amino acid with catalytic amounts of Tf₂NH in tert-butyl acetate, which serves as both the solvent and the tert-butyl source. organic-chemistry.org This method is fast and provides high yields for a variety of carboxylic acids and amino acids. organic-chemistry.org

The choice of method depends on the scale of the reaction, the available reagents, and the other functional groups present in the molecule. organic-chemistry.orggoogle.com

Emerging Synthetic Protocols

The development of novel synthetic methods is crucial for accessing complex molecules like this compound and its analogs efficiently and sustainably. Modern synthetic strategies are increasingly moving away from traditional batch processes towards more advanced and greener alternatives.

Continuous Flow Synthesis Techniques

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. Although a specific continuous flow synthesis for this compound has not been detailed, the synthesis of its core structural analogs, propargylamines, has been successfully adapted to flow processes.

A plausible approach for the continuous flow synthesis of this compound could be conceptualized based on the well-established A³ (aldehyde-alkyne-amine) coupling reaction. In a hypothetical flow setup, streams of an appropriate aldehyde, an amino group source (such as tert-butylamine), and a protected acetylene (B1199291) could be precisely mixed and introduced into a heated reactor coil. The use of a packed-bed reactor containing a heterogeneous catalyst would facilitate the reaction and simplify purification.

Key advantages of a continuous flow approach for this synthesis would include:

Precise control over reaction parameters: Temperature, pressure, and residence time can be accurately controlled, leading to higher yields and selectivity.

Enhanced safety: The small reaction volumes within the flow reactor minimize the risks associated with handling potentially unstable intermediates or exothermic reactions.

Facilitated work-up: In-line purification modules can be integrated to remove byproducts and unreacted reagents, providing a cleaner product stream.

Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).

A range of propargylamines have been synthesized using a metal-free decarboxylative coupling of alkynyl carboxylic acids with amines and paraformaldehyde in water within a continuous flow system. nih.gov This approach, conducted at elevated temperatures, demonstrates the feasibility of using flow chemistry for the construction of the propargylamine (B41283) scaffold under green conditions.

| Parameter | Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Proposed) |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Difficult to maintain uniformly | Precise and uniform |

| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced heat dissipation |

| Scalability | Challenging, often requires re-optimization | Straightforward by extending run time or numbering-up |

| Product Purity | Often requires extensive purification | Can be improved with in-line purification |

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. The synthesis of this compound and its analogs can be significantly optimized by adhering to these principles.

The A³ coupling reaction, a cornerstone for propargylamine synthesis, is a prime candidate for green chemistry applications. nih.govrsc.org It is an atom-economical, multi-component reaction where the majority of the atoms from the reactants are incorporated into the final product.

Key green chemistry principles applicable to the synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. Solvent-free A³ coupling reactions have been developed, which significantly reduce the generation of volatile organic compound (VOC) waste. acs.org

Atom Economy: The A³ coupling is inherently atom-economical. Further improvements can be made by choosing reagents that are fully incorporated into the product.

Less Hazardous Chemical Syntheses: The use of non-toxic and environmentally benign catalysts and solvents is crucial. Research has focused on replacing heavy metal catalysts with more sustainable alternatives or even metal-free conditions. nih.gov The use of water as a solvent is a particularly attractive green option. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. The development of recyclable heterogeneous catalysts for A³ couplings aligns with this principle. rsc.org

Use of Renewable Feedstocks: While not yet widely implemented for this specific class of compounds, future research could explore the use of bio-based starting materials.

Recent studies have highlighted the use of water as a solvent for A³ coupling reactions, which not only reduces the environmental impact but can also enhance reaction rates in some cases. nih.gov Furthermore, the development of recyclable catalysts, such as polymer-supported copper complexes, allows for the easy separation and reuse of the catalyst, further improving the sustainability of the process. rsc.org

| Green Chemistry Principle | Application in the Synthesis of this compound Analogs | Reference |

| Waste Prevention | Use of solvent-free reaction conditions. | acs.org |

| Atom Economy | Application of multi-component reactions like the A³ coupling. | nih.govrsc.org |

| Less Hazardous Synthesis | Metal-free reaction conditions or use of water as a solvent. | nih.govnih.gov |

| Catalysis | Development of recyclable, heterogeneous catalysts. | rsc.org |

Stereoselective Synthesis of Enantiopure Tert Butyl 2 Aminobut 3 Ynoate Derivatives

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. wikipedia.orgresearchgate.net These stereogenic molecules are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to afford the enantiomerically enriched product. wikipedia.orgresearchgate.net For the synthesis of chiral amines and their derivatives, tert-butanesulfinamide, developed by Ellman, has emerged as a particularly versatile and widely used chiral auxiliary. nih.govyale.eduharvard.edu

The general strategy for the synthesis of tert-butyl 2-aminobut-3-ynoate using a chiral auxiliary involves the condensation of an appropriate aldehyde with the chiral sulfinamide to form an N-sulfinyl imine. Subsequent nucleophilic addition of an acetylide equivalent to this imine proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Finally, removal of the auxiliary yields the desired enantiopure α-aminoalkynoate. nih.govresearchgate.net

A common approach involves the reaction of an N-tert-butanesulfinyl imine with a lithium acetylide, such as (trimethylsilyl)ethynyllithium. nih.gov The tert-butanesulfinyl group effectively directs the nucleophilic attack, leading to the formation of the propargylamine (B41283) product with a high degree of stereocontrol. researchgate.netnih.gov The bulky tert-butyl group of the sulfinamide is believed to play a crucial role in the steric shielding of one face of the imine, leading to a preferred direction of nucleophilic addition through a six-membered ring transition state where the metal cation coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. wikipedia.org

The diastereoselectivity of these reactions is often excellent, allowing for the isolation of a single diastereomer. Subsequent removal of the sulfinyl group under acidic conditions, followed by protection of the amine (e.g., with a Boc group), affords the enantiomerically pure this compound. nih.gov

Table 1: Illustrative Diastereoselective Synthesis of N-Sulfinyl Propargylamines using a Chiral Auxiliary

| Aldehyde Precursor | Acetylide Reagent | Diastereomeric Ratio (d.r.) | Reference |

| R-CHO | (Trimethylsilyl)ethynyllithium | >95:5 | nih.gov |

Note: This table presents representative data for the synthesis of N-sulfinyl propargylamines, which are precursors to the target compound, based on methodologies applicable to its synthesis.

Asymmetric Catalysis in α-Aminoalkynoate Construction

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Various catalytic systems, including enzymatic, metal-based, and organocatalytic approaches, have been developed for the synthesis of chiral amines and amino acid derivatives.

Enzymatic methods provide a powerful and environmentally benign approach to obtain enantiomerically pure compounds. nih.gov Kinetic resolution, where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, is a common strategy. For the synthesis of this compound, a racemic mixture could be subjected to enzymatic resolution. For instance, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), could be employed to selectively acylate or hydrolyze one of the enantiomers of a suitable precursor, allowing for the separation of the two enantiomers. yale.edunih.gov The enzymatic process often exhibits high enantioselectivity (E > 200), leading to optically pure products. yale.edu

While direct enzymatic resolution of this compound has not been extensively reported, the resolution of structurally related carbamates and amino alcohols demonstrates the feasibility of this approach. yale.edunih.gov

Transition metal catalysis has proven to be a highly effective strategy for the asymmetric synthesis of α-aminoalkynoates. Copper-catalyzed asymmetric alkynylation of imines and imino esters is a particularly prominent method. nih.govresearchgate.netacs.org These reactions typically involve the in situ generation of a copper acetylide, which then adds to the C=N bond of an imine or imino ester under the influence of a chiral ligand. nih.gov

For the synthesis of this compound, a key transformation would be the copper-catalyzed addition of acetylene (B1199291) to a tert-butyl glyoxylate-derived imine. The use of a chiral phosphine (B1218219) ligand, such as a derivative of Quinap, can induce high enantioselectivity in the addition of terminal alkynes to imines. researchgate.netacs.org The reaction of a terminal alkyne with an aldehyde and an amine in a three-component reaction catalyzed by a copper(I)/chiral ligand system can afford a wide range of chiral propargylamines in good yields and with high enantioselectivity. acs.org

Zirconium-catalyzed asymmetric addition of alkynylzinc reagents to imines, mediated by a chiral amino acid-based ligand, also provides an effective route to chiral propargylamines with good enantioselectivity. researchgate.net

Table 2: Representative Metal-Catalyzed Asymmetric Synthesis of Propargylamines

| Metal Catalyst | Chiral Ligand | Substrates | Enantiomeric Excess (ee) | Reference |

| CuBr | (R)-Quinap | Alkyne, Aldehyde, Amine | up to 96% | acs.org |

| Zr(Oi-Pr)₄ | Amino acid-based ligand | Alkynylzinc, Arylimine | up to 90% | researchgate.net |

| Cu(I) complex | Chiral Phosphine | Terminal Alkyne, α-Imino Ester | Good | nih.gov |

Note: This table illustrates the potential of metal-catalyzed methods for the synthesis of the target compound based on reactions of similar substrates.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. For the synthesis of chiral propargylamines, chiral Brønsted acids, such as phosphoric acids, have been shown to be effective catalysts. researchgate.net

These catalysts can activate imines towards nucleophilic attack by protonating the imine nitrogen, thereby lowering the LUMO. The chiral environment created by the catalyst then directs the approach of the nucleophile, leading to an enantioselective transformation. The organocatalytic asymmetric Mannich-type reaction of in situ generated C-alkynyl imines with β-keto esters, catalyzed by a chiral Brønsted acid, can produce propargylamines with two adjacent stereocenters in good to excellent diastereo- and enantioselectivities. researchgate.net

Diastereoselective Synthesis of Precursors and Subsequent Chiral Transformations

Another strategy for the synthesis of enantiopure this compound involves the diastereoselective synthesis of a precursor molecule, followed by a series of transformations to install the desired functionality and chirality. This approach often relies on the use of a chiral auxiliary to control the stereochemistry of a key bond-forming step. nih.govrsc.org

For example, a chiral N-tert-butanesulfinyl imine can be reacted with a nucleophile to create a chiral amine. nih.govrsc.org The diastereomeric products can then be separated, and the chiral auxiliary removed. Subsequent chemical modifications can then be performed to introduce the alkyne and ester functionalities. This multi-step approach allows for the construction of complex chiral molecules with a high degree of stereochemical control at each step.

Enantioconvergent Synthetic Strategies

Enantioconvergent synthesis is an elegant approach where a racemic starting material is converted into a single enantiomer of the product, ideally in quantitative yield. researchgate.net This strategy is highly desirable as it avoids the 50% theoretical yield limitation of kinetic resolutions.

For the synthesis of α-amino acid derivatives, synergistic Brønsted acid and photoredox catalysis has been employed in an enantioconvergent radical cross-coupling reaction. researchgate.net In this approach, a racemic starting material, such as an α-bromo ketone, is coupled with a glycine (B1666218) ester derivative. The dual catalytic system controls the reactive radical and iminium ion intermediates, enabling the formation of a single enantiomer of the product with high diastereoselectivity and enantioselectivity. researchgate.net While not yet specifically reported for this compound, the development of such enantioconvergent methods for related α-amino acid derivatives suggests a promising future direction for the efficient and stereoselective synthesis of this valuable compound. researchgate.net

Reactivity and Mechanistic Investigations of Tert Butyl 2 Aminobut 3 Ynoate Scaffolds

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group of tert-butyl 2-aminobut-3-ynoate is a key site for carbon-carbon bond formation and the introduction of molecular complexity.

Cycloaddition Reactions, Including Click Chemistry Applications

The terminal alkyne is a competent participant in various cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. thermofisher.com The reaction is characterized by its mild conditions, often proceeding in aqueous or alcoholic solvents, and its tolerance of a wide range of functional groups. nih.govinterchim.fr

The CuAAC reaction is a powerful tool for bioconjugation, allowing for the linking of this compound derivatives to biomolecules such as peptides and proteins. nih.govnih.govtebubio.com The resulting triazole linkage is exceptionally stable to hydrolysis, oxidation, and reduction. thermofisher.com

Beyond CuAAC, the alkyne can participate in other cycloaddition reactions, such as [3+2] cycloadditions with nitrones and nitrile oxides, to form five-membered heterocycles. mdpi.comresearchgate.net These reactions can be highly stereoselective, particularly when using chiral auxiliaries or catalysts. cas.cn

Table 1: Examples of Cycloaddition Reactions

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097) | Copper(I) salt (e.g., CuI), often with a ligand like TBTA | 1,4-Disubstituted 1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DIBO-alkyne | Copper-free | Triazole |

| [3+2] Cycloaddition | Nitrone | Heat or Lewis Acid | Isoxazolidine |

| [3+2] Cycloaddition | Nitrile Oxide | Base | Isoxazole |

Metal-Catalyzed Alkyne Functionalization Reactions

The terminal alkyne of this compound is readily functionalized through various metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, enabling the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous when working with sensitive substrates. libretexts.orgnih.gov Various palladium catalysts and ligands have been explored to improve the efficiency and scope of this transformation, allowing for reactions to be conducted at room temperature and with a broader range of substrates, including aryl bromides and chlorides. libretexts.orgresearchgate.net

Another important transformation is the palladium-catalyzed carbonylative Sonogashira coupling, where carbon monoxide is incorporated to yield ynones. A notable variation utilizes tert-butyl isocyanide as a carbonyl source, providing a safer alternative to gaseous carbon monoxide and leading to the formation of alkynyl imines, which can be subsequently hydrolyzed to the desired alkynones. organic-chemistry.org

Table 2: Metal-Catalyzed Alkyne Functionalization

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(0) complex, Cu(I) salt, Amine base | Aryl/Vinyl-substituted Alkyne |

| Copper-Free Sonogashira | Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(OAc)2/P(t-Bu)3) | Aryl/Vinyl-substituted Alkyne |

| Carbonylative Sonogashira | Aryl Halide, CO | Pd catalyst | Alkynone |

| Carbonylative Sonogashira (Isocyanide) | Aryl Bromide, t-BuNC | Pd(OAc)2/DPEPhos, Cs2CO3 | Alkynyl Imine |

Hydrofunctionalization Pathways (e.g., Hydration, Hydroamination)

The terminal alkyne can undergo hydrofunctionalization reactions, where an H-X bond is added across the carbon-carbon triple bond. The hydration of the alkyne, typically catalyzed by mercury(II) salts or other transition metal complexes, leads to the formation of a ketone through an enol intermediate.

Hydroamination, the addition of an N-H bond across the alkyne, can be achieved using various catalysts. This reaction provides a direct route to enamines or imines, which can be further reduced to saturated amines.

Reactivity of the α-Amine Functionality

The primary amine group at the α-position of this compound serves as a versatile handle for a variety of synthetic modifications.

Derivatization and Acylation Reactions

The α-amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is a common strategy for peptide synthesis and for the introduction of various functional groups.

The amine can also react with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. These derivatization reactions are often high-yielding and proceed under mild conditions.

N-Alkylation and N-Functionalization Strategies

Direct N-alkylation of the primary amine can be challenging due to the potential for over-alkylation. masterorganicchemistry.com However, reductive amination provides a highly effective and controlled method for introducing alkyl groups. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride. masterorganicchemistry.comresearchgate.net Reductive amination is a versatile method that allows for the synthesis of secondary and tertiary amines with a wide range of substituents. masterorganicchemistry.comorganic-chemistry.org

N-functionalization can also be achieved through other methods, such as reaction with sulfonyl chlorides to form sulfonamides or with other electrophilic reagents to introduce a variety of functional moieties. The use of a Boc protecting group on the nitrogen can facilitate certain N-alkylation reactions by modifying the nucleophilicity of the amine. psu.edu

Table 3: N-Alkylation and Functionalization Reactions

| Reaction Type | Reagent | Conditions | Product |

| Reductive Amination | Aldehyde or Ketone | Reducing Agent (e.g., NaBH4, NaBH3CN) | Secondary or Tertiary Amine |

| Acylation | Acyl Chloride or Anhydride | Base | Amide |

| Sulfonylation | Sulfonyl Chloride | Base | Sulfonamide |

| N-Alkylation | Alkyl Halide | Base | Alkylated Amine (potential for over-alkylation) |

Transformations Involving the Carboxylate Ester Group

The tert-butyl ester moiety of this compound is a key functional group that can undergo a variety of transformations, allowing for further synthetic modifications. These reactions primarily involve the cleavage of the ester or its conversion into other functional groups.

Transesterification Processes and Selective Cleavage

The tert-butyl group of the ester can be exchanged with other alkyl groups through transesterification. This process is often catalyzed by acids or metal complexes. For instance, lanthanum(III) isopropoxide has been shown to be an effective catalyst for the transesterification of various esters with alcohols. researchgate.net Another approach involves the use of borane (B79455) catalysts, such as B(C6F5)3, which can mediate the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.org A PCl3-mediated method allows for the one-pot conversion of tert-butyl esters into other esters by in situ formation of an acid chloride intermediate. researchgate.net

Selective cleavage of the tert-butyl ester is a common strategy in multi-step syntheses. Due to its steric hindrance, the tert-butyl group is relatively stable under basic conditions but can be readily removed under acidic conditions. This orthogonality allows for the selective deprotection of the carboxylic acid in the presence of other acid-labile or base-labile protecting groups.

Several methods have been developed for the mild and selective cleavage of tert-butyl esters. researchgate.net Aqueous phosphoric acid provides an environmentally friendly option for deprotection. organic-chemistry.org Other reagents such as thionyl chloride (SOCl2) can convert tert-butyl esters directly to acid chlorides. organic-chemistry.org Molecular iodine has also been reported as a mild catalyst for the hydrolysis of tert-butyl esters, compatible with various other protecting groups. researchgate.net A combination of the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane can also mediate a mild cleavage of the C-O bond of tert-butyl esters. organic-chemistry.org

| Reagent/Catalyst | Reaction Type | Substrate Scope | Conditions | Reference |

| PCl3 | Transesterification/Aminolysis | Various tert-butyl esters | One-pot, air | researchgate.net |

| B(C6F5)3 | Transesterification | Unsaturated tert-butyl esters | Mild | rsc.org |

| La(OiPr)3 | Transesterification | Aliphatic and aromatic methyl esters | Ambient temperature | researchgate.net |

| Aqueous H3PO4 | Cleavage | tert-Butyl carbamates and esters | Mild | organic-chemistry.org |

| SOCl2 | Cleavage to acid chloride | tert-Butyl esters | Room temperature | organic-chemistry.org |

| Iodine | Cleavage | tert-Butyl esters | Mild | researchgate.net |

| Magic Blue/Et3SiH | Cleavage | tert-Butyl carbamates, carbonates, esters | Mild | organic-chemistry.org |

Hydrolysis and Saponification Mechanisms

The hydrolysis of the tert-butyl ester of 2-aminobut-3-ynoate can be achieved under either acidic or basic conditions, although the mechanisms differ significantly.

Under acidic conditions, the hydrolysis typically proceeds via an A_AL_1 mechanism, involving the protonation of the ester oxygen followed by the formation of a stable tert-butyl cation. This carbocation is then trapped by water to form tert-butanol. This pathway is favored due to the stability of the tertiary carbocation.

Basic hydrolysis, or saponification, of esters generally occurs through a B_Ac_2 mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent elimination of the alkoxide leaving group yields the carboxylate salt. masterorganicchemistry.comyoutube.comkhanacademy.org However, tert-butyl esters are known to be remarkably resistant to basic hydrolysis under standard aqueous conditions due to steric hindrance around the carbonyl group. scg.ch To achieve saponification of hindered esters, non-aqueous conditions or higher temperatures may be required. One study has shown that the mechanism of saponification can shift towards alkyl-oxygen cleavage if a stable tertiary carbocation can be formed. masterorganicchemistry.com Industrial processes often utilize elevated temperatures and pressures to drive the saponification of bulky esters to completion. youtube.com

Rearrangement Reactions of this compound Derivatives

The ynamide functionality within the this compound scaffold makes it susceptible to a variety of rearrangement reactions, leading to the formation of diverse and complex molecular architectures. rsc.orgnih.govrsc.org

One notable class of rearrangements involves scg.chscg.ch-sigmatropic shifts. For instance, ynamides can undergo aza-Claisen rearrangements. In the presence of a palladium(0) catalyst, N-alloc-N-allyl ynamides can undergo a double allylic rearrangement through two distinct catalytic cycles, one of which involves a Pd(0)-promoted aza-Claisen rearrangement. acs.org Acid-catalyzed conditions can also promote scg.chscg.ch rearrangements of ynamides with allylic alcohols to form α,β-disubstituted imides. nih.gov

Furthermore, ynamides can participate in acid-catalyzed cycloisomerization reactions. For example, the treatment of allyl ynamide ethers with a Brønsted acid like bis(trifluoromethane)sulfonimide can lead to the formation of functionalized esters through a mechanism involving ynamide protonation, formation of a keteniminium intermediate, and subsequent oxonium ion rearrangement. nih.gov A novel radical Smiles rearrangement triggered by photoredox-catalyzed ketyl-ynamide coupling has also been reported, providing access to functionalized indoles and isoquinolines. acs.org

| Reaction Type | Catalyst/Conditions | Product Type | Key Intermediates | Reference |

| Aza-Claisen Rearrangement | Pd(0) | Substituted nitriles | Ketenimine | acs.org |

| scg.chscg.ch Sigmatropic Rearrangement | Acid | α,β-disubstituted imides | - | nih.gov |

| Cycloisomerization | Brønsted acid | Functionalized esters | Keteniminium, oxonium ion | nih.gov |

| Radical Smiles Rearrangement | Photoredox catalyst | Functionalized indoles/isoquinolines | Ketyl radical, α-imino carbon radical | acs.org |

Radical Reactions and Their Application in Scaffold Modification

The electron-rich alkyne of the ynamide in this compound makes it a good radical acceptor, opening up a range of possibilities for scaffold modification through radical reactions. nih.govnih.govresearchgate.net These reactions often proceed with high regioselectivity, with the radical adding to the β-position of the ynamide to generate a vinyl radical intermediate. acs.org

A variety of radical species, including carbon- and heteroatom-centered radicals, can be added across the triple bond. For example, the reaction of ynamides with α-dicarbonyl radicals, generated from the reaction of 1,3-dicarbonyl compounds with manganese triacetate, leads to the formation of persubstituted 2-aminofurans. acs.org This transformation proceeds via the addition of the α-dicarbonyl radical to the ynamide, followed by oxidation to a ketene-iminium intermediate and subsequent polar cyclization. acs.org

Radical hydrothiolation of ynamides with aryl thiols, initiated by triethylborane (B153662) and oxygen, results in the formation of (Z)-1-amino-2-thio-alkenes. nih.gov The stereoselectivity is attributed to steric interactions in the transition state. nih.gov

Furthermore, ynamides can participate in radical cascade reactions to construct nitrogen-containing heterocycles. nih.gov These cascades can be initiated by a 5-exo-dig cyclization followed by a 6-endo-trig trapping of the resulting radical. nih.gov A photoinduced radical-triggered bond fission and structural reshuffling of 2-alkynyl-ynamides has also been observed, leading to chalcogen-substituted indole (B1671886) derivatives. researchgate.net

The modification of the propargylamine (B41283) substructure through radical reactions has also been explored, although a direct link to monoamine oxidase inhibition showed that modifications to the propargyl group often reduce or abolish inhibitory activity. nih.gov

| Radical Source | Reaction Type | Product | Key Features | Reference |

| α-Dicarbonyl radicals (from Mn(OAc)3) | Radical addition/cyclization | Persubstituted 2-aminofurans | One-pot synthesis, excellent regioselectivity | acs.org |

| Aryl thiols (with Et3B/O2) | Radical hydrothiolation | (Z)-1-amino-2-thio-alkenes | Regioselective, stereoselective for Z-isomer | nih.gov |

| Intramolecular radical precursors | Radical cascade | Nitrogen heterocycles | 5-exo-dig followed by 6-endo-trig cyclization | nih.gov |

| Photoredox catalysis | Radical Smiles Rearrangement | Functionalized indoles | Triggered by ketyl-ynamide coupling | acs.org |

Applications of Tert Butyl 2 Aminobut 3 Ynoate in Complex Molecular Architecture

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter allows for the use of Tert-butyl 2-aminobut-3-ynoate in asymmetric synthesis, a field focused on the selective creation of a single enantiomer of a chiral product. barnesandnoble.com Modern asymmetric synthesis relies on such enantiopure reactants, often referred to as chiral building blocks, to achieve high levels of stereocontrol. barnesandnoble.com

Integration into Peptide and Peptidomimetic Constructs

The unique structural properties of this compound make it a valuable component for modifying peptides and creating peptidomimetics—molecules that mimic the structure and function of natural peptides.

Solid-Phase Peptide Synthesis (SPPS) MethodologiesSolid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support.bachem.comThe most common method, the Fmoc/tBu strategy, involves using the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for protecting reactive side chains.nih.govpeptide.com

The structure of this compound is well-suited for this methodology. The tert-butyl ester of the compound is compatible with the tBu-based side-chain protection scheme. google.com During synthesis, an Fmoc-protected version of this compound can be coupled to the growing peptide chain on the resin. The tert-butyl ester remains intact throughout the repetitive cycles of Fmoc deprotection and coupling. peptide.com It is only removed during the final step when the completed peptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). google.compeptide.com This process simultaneously removes all tBu-based side-chain protecting groups. google.com

| SPPS Cycle Step | Description | Relevance to this compound |

| 1. Deprotection | The temporary Nα-protecting group (e.g., Fmoc) of the resin-bound amino acid is removed, typically with a base like piperidine. | The tert-butyl ester is stable under these basic conditions. |

| 2. Washing | Excess reagents and byproducts are washed away from the resin. | Standard procedure. |

| 3. Coupling | The next Nα-protected amino acid (e.g., Fmoc-Tert-butyl 2-aminobut-3-ynoate) is activated and added to couple with the newly freed amino group. | The compound is incorporated into the peptide sequence. |

| 4. Washing | Excess activated amino acid and coupling reagents are washed away. | Prepares the peptide-resin for the next cycle. |

Solution-Phase Coupling Strategies for Peptide Bond FormationIn solution-phase peptide synthesis, peptide chains are elongated in a homogenous liquid phase.americanpeptidesociety.orgThis method relies on the precise use of protecting groups and coupling reagents to form the amide bond between amino acids efficiently and with minimal side reactions.americanpeptidesociety.orgekb.egCommon coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to suppress racemization.americanpeptidesociety.orgbachem.com

When integrating this compound, its tert-butyl ester serves as the C-terminal protecting group. ekb.eg The amino group would be protected with a temporary group (such as Boc or Fmoc), which is removed to allow for coupling with the activated carboxyl group of the next amino acid in the sequence. ekb.eg The robustness of the tert-butyl ester protects the carboxyl group from unwanted reactions until it is intentionally cleaved at a later stage. peptide.com

| Reagent Class | Examples | Function |

| Carbodiimides | DCC, DIC | Activate the carboxyl group to form a reactive O-acylisourea intermediate. americanpeptidesociety.org |

| Onium Salts | HBTU, HATU, COMU | Highly efficient reagents that form active esters, leading to rapid coupling with minimal racemization. bachem.com |

| Additives | HOBt, HOAt | Used with carbodiimides to improve efficiency and reduce the risk of racemization by forming active esters. americanpeptidesociety.org |

| Phosphonium Salts | PyBOP, PyAOP | Activate the carboxyl group for amide bond formation. |

Design and Synthesis of Conformationally Constrained PeptidomimeticsA major goal in medicinal chemistry is to design peptidomimetics that retain the biological activity of a peptide but have improved properties, such as increased stability and cell permeability.cam.ac.ukThis is often achieved by introducing conformational constraints to lock the molecule into its bioactive shape.nih.govdartmouth.edu

The rigid, linear geometry of the alkyne functional group in this compound makes it an exceptional tool for this purpose. Incorporating this amino acid into a peptide sequence introduces a significant structural constraint, reducing the flexibility of the peptide backbone. nih.gov This rigidity can help to mimic or stabilize specific secondary structures, such as β-turns or α-helices, which are often crucial for a peptide's interaction with its biological target. cam.ac.uk The design of such constrained molecules is a key strategy for developing inhibitors of protein-protein interactions (PPIs), which are implicated in numerous diseases. researchgate.netnih.gov

Role in Total Synthesis of Natural Products

The incorporation of non-proteinogenic amino acids is a common strategy in the total synthesis of natural products to introduce structural diversity and enhance biological activity. While direct evidence for the use of this compound in the completed total synthesis of a specific natural product is not extensively documented in publicly available literature, its structural motifs are present in various complex natural molecules. The terminal alkyne functionality serves as a versatile handle for a wide range of chemical transformations, including carbon-carbon bond formations, cycloadditions, and metal-catalyzed cross-coupling reactions.

For instance, the propargylamine (B41283) moiety is a key structural element in numerous biologically active compounds. The ability to introduce this functionality in a protected and stereocontrolled manner, as offered by this compound, is highly advantageous. Synthetic strategies often involve the use of such building blocks to construct the core scaffolds of natural products, which are then further elaborated to achieve the final target molecule. The tert-butyl ester provides steric protection and can be selectively cleaved under specific acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.

Bioorthogonal Ligation and Bioconjugation Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions are characterized by their high selectivity, efficiency, and biocompatibility. The terminal alkyne group of this compound makes it a prime candidate for bioorthogonal ligation reactions, particularly the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

These "click chemistry" reactions allow for the covalent attachment of molecules containing this compound or its derivatives to biomolecules that have been functionalized with an azide (B81097) group. This enables a wide range of bioconjugation applications, including:

Protein Labeling and Imaging: By incorporating this compound into peptides or proteins, researchers can selectively attach fluorescent probes, affinity tags, or drug molecules. This facilitates the study of protein localization, trafficking, and interactions within living cells.

Glycan Engineering: The metabolic labeling of glycans with azide-modified sugars allows for their subsequent reaction with alkyne-bearing probes, providing powerful tools to visualize and study glycosylation in biological systems.

Nucleic Acid Modification: The introduction of alkyne functionalities into DNA or RNA enables their site-specific labeling for applications in diagnostics and functional genomics.

The tert-butyl ester and the protected amine group of this compound can be strategically deprotected to allow for further modifications or to reveal the native amino acid structure after the bioorthogonal ligation has been performed.

Diversification via Post-Synthetic Functionalization Strategies

The true synthetic utility of a building block often lies in its potential for diversification after its incorporation into a larger molecule. The alkyne group of this compound is a hotbed for post-synthetic functionalization. Beyond its use in bioorthogonal chemistry, the terminal alkyne can be transformed into a variety of other functional groups.

Table 1: Potential Post-Synthetic Modifications of the Alkyne Moiety

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, base | Internal alkyne |

| Click Chemistry (CuAAC) | Azide, Cu(I) catalyst | 1,2,3-Triazole |

| Hydroamination | Amine, metal catalyst (e.g., Au, Ru) | Enamine or Imine |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone |

| Reduction | H₂, Lindlar's catalyst or Na/NH₃ | Alkene (cis or trans) |

| Alkyne Metathesis | Metal-alkylidyne catalyst | Internal alkyne |

These transformations allow for the late-stage introduction of diverse substituents, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies in drug discovery and chemical biology. For example, after incorporating this compound into a peptide sequence, the alkyne can be modified to introduce different aromatic or heterocyclic groups via Sonogashira coupling, leading to peptides with altered pharmacological properties.

Computational Studies and Theoretical Insights into Tert Butyl 2 Aminobut 3 Ynoate Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of tert-butyl 2-aminobut-3-ynoate, DFT calculations are instrumental in elucidating potential reaction pathways, determining the geometries of transition states, and predicting the thermodynamics and kinetics of its transformations.

While specific DFT studies on this compound are not extensively documented in the public domain, we can infer its likely reactivity based on studies of analogous α-amino esters and alkynes. For instance, DFT studies on the condensation of α-amino esters with carbonyl compounds have shown that the nucleophilicity of the amino group and the electrophilicity of the carbonyl partner are key determinants of the reaction outcome. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated via DFT, provide a quantitative measure of this reactivity.

Table 1: Hypothetical DFT-Calculated Properties of this compound and Related Reactants

| Compound/Reactant | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.5 | 1.2 | 7.7 |

| Electrophile (e.g., Acrolein) | -7.8 | -0.5 | 7.3 |

| Nucleophile (e.g., Thiophenol) | -6.2 | 1.5 | 7.7 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar functional groups.

The alkyne moiety in this compound presents a rich landscape for DFT investigations, particularly in cycloaddition reactions and metal-catalyzed transformations. DFT calculations can model the transition states of, for example, a [3+2] cycloaddition with an azide (B81097), providing insights into the regioselectivity and the activation energy barriers for the formation of different triazole isomers. researchgate.net Similarly, in metal-catalyzed reactions, DFT can be used to study the coordination of the alkyne to a metal center, the energetics of oxidative addition, and the subsequent bond-forming steps. nih.gov

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intrinsically linked to its reactivity. Conformational analysis of this compound is crucial for understanding its preferred shapes and how these influence its interactions with other molecules. The flexible single bonds in the molecule allow for rotation, leading to various conformers with different energy levels.

Computational methods, particularly molecular mechanics and DFT, can be employed to perform a systematic search for the most stable conformers. For this compound, key rotations would be around the Cα-N bond and the Cα-C(O) bond. The bulky tert-butyl group is expected to impose significant steric constraints, likely favoring conformations that minimize steric hindrance.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-Cα-C(O)-O) | Relative Energy (kcal/mol) |

| Staggered 1 | 60° | 0.0 |

| Eclipsed 1 | 0° | 4.5 |

| Staggered 2 | 180° | 0.8 |

| Eclipsed 2 | 120° | 5.2 |

Note: The data in this table is hypothetical and based on general principles of conformational analysis of amino esters.

Furthermore, the stereochemical outcome of reactions involving this compound can be predicted using computational models. For reactions proceeding through a chiral transition state, DFT can be used to calculate the energies of the diastereomeric transition states, allowing for the prediction of the major product isomer. This is particularly relevant in reactions such as asymmetric additions to the alkyne or reactions involving a chiral catalyst.

Advanced Modeling of Catalytic Processes Involving the Compound

The alkyne and amino functionalities of this compound make it a prime candidate for a variety of catalytic transformations. Advanced computational modeling can provide deep insights into the mechanisms of these catalytic cycles.

For example, in gold-catalyzed enyne cycloisomerization reactions, DFT calculations have been shown to be critical in understanding the role of the catalyst and any directing groups on the substrate. acs.org For a molecule like this compound, the amino group could potentially act as a directing group, coordinating to the metal catalyst and influencing the regioselectivity of the cyclization. Computational models can map out the entire catalytic cycle, including the initial catalyst-substrate complexation, the cyclization step, and the final product release.

Another important class of reactions is the A³ coupling (aldehyde-alkyne-amine), a three-component reaction that forms propargylamines. researchgate.net While this compound already contains an amino group, its alkyne moiety could participate in such reactions with another aldehyde and amine. Computational modeling can be used to investigate the mechanism of such a process, including the formation of the key metal-acetylide intermediate and the subsequent nucleophilic attack.

Molecular Dynamics Simulations for System Interactions

While DFT and other quantum mechanical methods are excellent for studying the details of chemical reactions, they are computationally expensive for modeling the behavior of molecules in solution or in complex biological systems. Molecular dynamics (MD) simulations, which use classical mechanics to simulate the movement of atoms over time, are well-suited for this purpose.

For this compound, MD simulations can be used to study its solvation in different solvents, providing insights into how the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. MD simulations can also be used to study the interaction of the molecule with a protein or enzyme active site, which is crucial for the design of enzyme inhibitors or bioactive molecules.

A prerequisite for accurate MD simulations is the availability of a reliable force field, which is a set of parameters that describe the potential energy of the system. For a novel molecule like this compound, it may be necessary to develop or validate force field parameters for the alkynyl-amino ester moiety to ensure the accuracy of the simulations.

Advanced Analytical and Spectroscopic Characterization of Tert Butyl 2 Aminobut 3 Ynoate and Its Synthetic Intermediates

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the determination of a unique molecular formula.

For tert-butyl 2-aminobut-3-ynoate (C₈H₁₃NO₂), HRMS analysis using a soft ionization technique such as Electrospray Ionization (ESI) would be performed. In positive ion mode, the expected species would be the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would be compared against the theoretical value calculated from the isotopic masses of its constituent atoms. A close match provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or impurities.

Table 1: Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₄NO₂⁺ | 156.1019 |

Analysis of synthetic intermediates would follow the same principle, with the calculated mass adjusted for the specific molecular formula of each precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to each unique proton environment. The tert-butyl group would produce a sharp, intense singlet integrating to nine protons, a characteristic feature in many organic molecules. evitachem.com The terminal alkyne proton would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (at C2) would appear as a doublet of doublets, coupling to both the alkyne proton and the amine protons. The amine protons would likely appear as a broad singlet, though their appearance can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show eight distinct signals. The tert-butyl group itself would produce two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The carbonyl carbon of the ester would be found significantly downfield. The two sp-hybridized carbons of the alkyne would also have characteristic chemical shifts.

Table 2: Expected ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | Expected δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Signal 1 | ~1.50 | Singlet | 9H | C(CH ₃)₃ |

| Signal 2 | ~1.90 | Broad Singlet | 2H | NH ₂ |

| Signal 3 | ~2.50 | Doublet | 1H | ≡C-H |

| Signal 4 | ~3.80 | Doublet | 1H | CH (NH₂) |

| ¹³C NMR | Expected δ (ppm) | Assignment | ||

| Signal 5 | ~28.0 | C(C H₃)₃ | ||

| Signal 6 | ~45.0 | C H(NH₂) | ||

| Signal 7 | ~75.0 | C ≡CH | ||

| Signal 8 | ~80.0 | C ≡CH | ||

| Signal 9 | ~82.0 | C (CH₃)₃ |

2D NMR Techniques: To definitively assign these signals and confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, between the C2-H and the C4-H (alkyne proton). An HSQC spectrum would correlate each proton signal with the carbon signal of the atom it is directly attached to, confirming the C-H connectivities outlined in Table 2.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The most prominent and diagnostic peaks would include the sharp, strong absorption of the terminal alkyne C-H stretch and the weaker C≡C stretch. The N-H stretching of the primary amine would appear as a medium-intensity doublet. Finally, the strong absorption of the ester's carbonyl (C=O) group would be clearly visible.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | C≡C-H Stretch | ~3300 | Strong, Sharp |

| Primary Amine | N-H Stretch | 3300-3500 | Medium, Doublet |

| Ester Carbonyl | C=O Stretch | ~1735 | Strong |

| Alkyne | C≡C Stretch | 2100-2140 | Weak to Medium |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation Assessment

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral chromatography is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is crucial for applications where only one enantiomer provides the desired biological activity or reactivity.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation of amino acid derivatives. yakhak.orgnih.gov The sample would be run on a normal-phase HPLC system equipped with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® OD, Chiralpak® IA), are often highly effective for resolving chiral amines and amino acid esters. researchgate.netsigmaaldrich.com The two enantiomers interact diastereomerically with the chiral phase, leading to different retention times and allowing for their separation and quantification.

Chiral Gas Chromatography (GC): For volatile derivatives of the compound, chiral GC could also be an option. This would typically involve using a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. researchgate.net

The development of a successful separation method would involve screening different CSPs and optimizing the mobile phase composition (for HPLC) or temperature program (for GC) to achieve baseline resolution of the two enantiomeric peaks.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. nih.gov If a suitable single crystal of this compound or a stable derivative could be grown, this technique would confirm the molecular connectivity, bond lengths, bond angles, and conformation in the solid state.

Crucially, for a chiral compound, X-ray crystallography can determine the absolute configuration (R or S) without ambiguity, provided that anomalous dispersion effects are measured, often by including a heavy atom in the structure or using specific wavelengths of X-rays. rsc.org To date, no crystal structure for this compound has been deposited in public databases. Obtaining such a structure would be a significant step in fully characterizing this chiral building block.

Future Perspectives in Tert Butyl 2 Aminobut 3 Ynoate Research

Development of Novel and Sustainable Synthetic Pathways

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methods. For tert-butyl 2-aminobut-3-ynoate, future research is expected to focus on greener and more atom-economical routes to its synthesis.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry are increasingly being applied to the synthesis of amino acids and their derivatives, and these will undoubtedly be extended to compounds like this compound. nih.gov This includes the use of biocatalysis, where enzymes could be engineered to produce the desired compound with high stereoselectivity, reducing the need for chiral separations or resolutions. The development of transaminases or other enzymes capable of acting on precursors to this compound represents a significant and promising research avenue.

Furthermore, the adoption of flow chemistry offers a pathway to more sustainable and scalable synthesis. nih.govfigshare.comrsc.org Continuous flow systems allow for precise control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety, especially when handling reactive intermediates. nih.gov The integration of in-line purification and analysis in a flow setup could lead to a fully automated and highly efficient synthesis of this compound. Research in this area will likely focus on developing robust and scalable flow protocols that minimize solvent usage and energy consumption.

A summary of potential future synthetic strategies is presented in the table below:

| Synthetic Strategy | Advantages | Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Engineering of novel enzymes (e.g., transaminases) for the specific synthesis of this compound. |

| Flow Chemistry | Improved efficiency, safety, and scalability; precise reaction control. | Development of continuous flow processes for the synthesis and in-line purification of the target compound. nih.gov |

| Catalytic Asymmetric Synthesis | High enantiomeric purity, atom economy. | Discovery of new chiral catalysts for the direct and enantioselective synthesis from simple starting materials. |

Exploration of Undiscovered Reactivity Modes and Transformations

The unique combination of functional groups in this compound provides a rich playground for the discovery of novel chemical reactions. The alkyne moiety, in particular, is a versatile handle for a wide range of transformations.

Future research will likely delve into uncovering new cycloaddition reactions involving the ynoate functionality. While [3+2] cycloadditions of related azomethine ylides are known, the specific reactivity of the this compound in such reactions, and in other cycloaddition manifolds, remains an area ripe for exploration. nih.gov The development of novel cascade reactions initiated by the alkyne group is another promising direction. These cascades could allow for the rapid construction of complex molecular architectures from a relatively simple starting material.

The use of transition metal catalysis to unlock new reactivity patterns is also a key area for future investigation. Gold and other transition metals are known to activate alkynes towards a variety of nucleophilic attacks, and the application of these catalysts to this compound could lead to the discovery of unprecedented transformations. Furthermore, the development of enantioselective catalytic processes will be crucial for controlling the stereochemical outcome of these reactions.

| Reactivity Mode | Potential Products | Key Research Areas |

| Novel Cycloadditions | Highly substituted heterocyclic compounds. | Exploration of [n+2] cycloadditions and intramolecular cycloadditions. nih.gov |

| Cascade Reactions | Complex polycyclic and spirocyclic systems. | Design of novel cascade sequences initiated by the alkyne functionality. |

| Transition Metal Catalysis | Diverse functionalized molecules. | Development of new catalytic systems for enantioselective transformations. |

Expanding the Scope of Applications in Complex Chemical Synthesis

This compound is a valuable building block for the synthesis of complex and biologically active molecules. Future research will undoubtedly focus on expanding its applications in the total synthesis of natural products and the development of new pharmaceuticals.

The incorporation of the aminobutynoate scaffold into peptides and peptidomimetics is an area of significant interest. The rigid alkyne unit can be used to introduce conformational constraints, which can be beneficial for improving the biological activity and metabolic stability of peptides. Furthermore, the alkyne can serve as a handle for post-synthetic modifications, allowing for the introduction of fluorescent probes, affinity labels, or other functionalities.

In the realm of natural product synthesis, this compound can serve as a versatile precursor to a variety of complex fragments. uiowa.edunih.gov Its stereochemistry and functionality can be strategically exploited to construct key intermediates in the synthesis of alkaloids, polyketides, and other classes of natural products. uiowa.edunih.gov The development of new synthetic methodologies that utilize this building block will be a key driver of innovation in this field.

| Application Area | Significance | Future Directions |

| Peptide and Peptidomimetic Chemistry | Introduction of conformational constraints and functional handles. | Design and synthesis of novel bioactive peptides containing the aminobutynoate moiety. |

| Natural Product Total Synthesis | Versatile chiral building block for complex molecule construction. uiowa.edunih.gov | Application in the synthesis of novel and challenging natural product targets. uiowa.edunih.gov |

| Medicinal Chemistry | Scaffold for the development of new drug candidates. | Exploration of the aminobutynoate core in the design of enzyme inhibitors and receptor ligands. |

Integration into Emerging Technologies and Automated Platforms

The increasing automation of chemical synthesis is revolutionizing the way new molecules are discovered and developed. The integration of this compound into these emerging technologies is a key area for future research.

Automated peptide synthesizers, which are now commonplace in many research laboratories, could be adapted to incorporate this compound into peptide chains. americanpeptidesociety.orgnih.gov This would allow for the rapid and efficient synthesis of a wide range of modified peptides for screening and optimization. beilstein-journals.orgnih.gov The development of robust protocols for the automated synthesis of peptides containing this and other unnatural amino acids will be a significant enabler for research in chemical biology and drug discovery. beilstein-journals.orgnih.gov

High-throughput screening (HTS) platforms can be used to rapidly evaluate the reactivity of this compound in a wide range of chemical transformations. researchgate.netnih.gov This could accelerate the discovery of new reactions and catalysts, and provide valuable data for the optimization of existing methods. The combination of automated synthesis and HTS will be a powerful tool for exploring the full synthetic potential of this versatile building block.

| Technology | Impact on Research | Future Goals |

| Automated Peptide Synthesis | Rapid and efficient synthesis of modified peptides. americanpeptidesociety.orgnih.gov | Development of protocols for the routine incorporation of this compound. beilstein-journals.orgnih.gov |

| High-Throughput Screening (HTS) | Accelerated discovery of new reactions and catalysts. researchgate.netnih.gov | Application of HTS to explore the reactivity of the aminobutynoate scaffold. researchgate.net |

| Flow Chemistry Platforms | Sustainable and scalable synthesis of the compound and its derivatives. nih.govfigshare.comrsc.org | Integration of synthesis, purification, and analysis in a fully automated system. nih.govfigshare.com |

Q & A

Q. What are the foundational safety protocols for handling tert-butyl 2-aminobut-3-ynoate in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH/CEN-certified respirators (e.g., P95 filters for low exposure, OV/AG/P99 for higher risks). Ensure proper ventilation and avoid drainage contamination. Emergency procedures for skin/eye contact include immediate flushing with water and medical consultation .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?